2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a tetrahydronaphthalene moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the tetrahydronaphthalene moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Coupling with the benzamide core: This final step can be performed using standard amide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydronaphthalen-2-yl derivatives: These compounds share the tetrahydronaphthalene moiety and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.
Uniqueness
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-5-4-8-16(17)20(24)21-19-18(22-26-23-19)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24) |
InChI Key |
FIMMTXJEUBIXHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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